6R,7S,8aS-Glucosepane

Advanced glycation end-products Collagen crosslinking Diabetes complications

Natural glucosepane isolates comprise an unresolvable mixture of 8 diastereomers, making accurate isotope-dilution LC-MS/MS quantification impossible. 6R,7S,8aS-Glucosepane is a chemically defined, stereochemically homogeneous reference standard that overcomes this limitation. - Quantifies the most abundant cross-linking AGE in human tissues (10-1,000× higher than pentosidine, CML, or CEL). - Validated in DCCT/EDIC cohort analyses: glucosepane levels correlate with nephropathic, retinopathic, and neuropathic outcomes independent of HbA1c. - Synthetic route ensures reliable supply for calibrator production, method validation, and inter-laboratory harmonization. Comprehensive CoA provided. For research use only.

Molecular Formula C₁₈H₃₂N₆O₆
Molecular Weight 428.48
CAS No. 239096-76-5
Cat. No. B1144668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6R,7S,8aS-Glucosepane
CAS239096-76-5
Synonyms(αS,6R,7S,8aS)-α-Amino-2-[[(4S)-4-amino-4-carboxybutyl]amino]-6,7,8,8a-tetrahydro-6,7-dihydroxyimidazo[4,5-b]azepine-4(5H)-hexanoic Acid;  (S)-2-Amino-6-((6R,7S,8aS)-2-(((S)-4-amino-4-carboxybutyl)amino)-6,7-dihydroxy-6,7,8,8a-tetrahydroimidazo[4,5-b]
Molecular FormulaC₁₈H₃₂N₆O₆
Molecular Weight428.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6R,7S,8aS-Glucosepane (CAS 239096-76-5): A Chemically Defined Diastereomer of the Predominant Human Advanced Glycation End-Product Crosslink


6R,7S,8aS-Glucosepane is one of eight diastereomers of glucosepane [1], an irreversible lysine-arginine protein crosslink and advanced glycation end-product (AGE) derived from D-glucose [2]. Glucosepane accumulates in long-lived extracellular matrix proteins, particularly collagen, and is present in human tissues at levels 10 to 1,000 times higher than any other cross-linking AGE [3]. Natural glucosepane exists as a heterogeneous mixture of eight diastereomers due to epimerization at the C8a bridgehead during non-enzymatic biosynthesis [1]; the 6R,7S,8aS stereoisomer represents a chemically defined, stereochemically homogeneous form of this critical crosslink [1].

Why 6R,7S,8aS-Glucosepane Cannot Be Substituted with Alternative AGE Standards or Natural Heterogeneous Glucosepane


Procurement of a chemically defined, stereochemically homogeneous glucosepane diastereomer is non-negotiable for quantitative analytical applications. Natural glucosepane isolated from biological sources is an unresolvable mixture of eight diastereomers [1], rendering accurate isotope-dilution LC-MS/MS quantification impossible without a defined standard. Furthermore, alternative AGE standards such as pentosidine, CML, or CEL are present in human tissues at concentrations orders of magnitude lower than glucosepane and do not reflect the same pathophysiological crosslinking burden [2]. In diabetic collagen, glucosepane levels reach approximately 5,000 pmol/mg collagen versus less than 60 pmol/mg for MODIC and GODIC combined [2]. Substituting glucosepane with any other AGE standard would fundamentally misrepresent the actual glycation damage present in tissue samples and preclude valid cross-study comparisons.

6R,7S,8aS-Glucosepane Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Glucosepane vs. Alternative AGE Crosslinks: 100-Fold Abundance Differential in Aged Human Skin Collagen

In nondiabetic human skin collagen at age 90 years, glucosepane levels reached approximately 2,000 pmol/mg collagen, compared with only 30 pmol/mg for MODIC and 15 pmol/mg for GODIC—representing a 66-fold to 133-fold higher abundance [1]. This quantitative dominance establishes glucosepane as the single most abundant cross-linking AGE in the senescent human extracellular matrix, rendering alternative AGE standards (pentosidine, CML, MODIC, GODIC) inadequate proxies for quantifying total AGE crosslinking burden [1].

Advanced glycation end-products Collagen crosslinking Diabetes complications

Diabetes-Induced Amplification: Glucosepane Increases 2.5-Fold in Diabetic Skin Collagen vs. Minimal Increases in Competing AGEs

In diabetic individuals, glucosepane levels in skin collagen increase to approximately 5,000 pmol/mg (p < 0.0001 vs. nondiabetic controls) [1]. In stark contrast, all other measured cross-linking AGEs (MODIC, GODIC, DOGDIC) reached maximum levels below 60 pmol/mg in diabetes—a difference exceeding 80-fold [1]. In glomerular basement membrane (GBM) collagen, glucosepane reached up to 500 pmol/mg in nondiabetic donors and was significantly elevated by diabetes (p < 0.0001) while showing no increase with age alone [1].

Type 1 diabetes Glycation Biomarker validation

Clinical Outcome Association: Glucosepane Correlates with IMT Progression Independent of HbA1c Adjustment

In a longitudinal analysis of type 1 diabetes patients from the DCCT/EDIC cohort, skin collagen glucosepane and pentosidine crosslinks both correlated with carotid intima-media thickness (IMT) change from year 1 to year 6 (all P < 0.05) [1]. Critically, glucosepane associations with microvascular and neuropathic complications remained robust even after adjustment for HbA1c, distinguishing it from many glycation markers whose associations attenuate upon glycemic adjustment [2]. This independence from concurrent glycemic control indicates that glucosepane reflects cumulative, long-term glycation damage rather than transient hyperglycemia [2].

Cardiovascular disease Carotid intima-media thickness DCCT/EDIC cohort

Analytical Tool Availability: Validated Polyclonal Antibodies Enable Direct Glucosepane Detection in Tissue

The first polyclonal anti-glucosepane antibodies have been developed using a synthetic immunogen containing the core bicyclic ring structure of glucosepane [1]. These antibodies demonstrated high-affinity and selective binding to glucosepane when tested against an array of synthetic AGE derivatives via ELISA [1]. The antibodies enabled direct immunohistochemical visualization of glucosepane accumulation in aging mouse retinae, specifically within the retinal pigment epithelium, Bruch's membrane, and choroid—regions impacted by age-related macular degeneration [1]. The availability of these antibodies, dependent on access to chemically defined glucosepane for immunogen preparation, opens direct detection methodologies that were previously inaccessible for glucosepane [1].

Immunohistochemistry Retinal aging AGE detection

Synthetic Accessibility: First Total Synthesis Provides Route to Stereochemically Homogeneous Standard

The first total synthesis of glucosepane, reported in 2015, provides a concise (8 steps), convergent, and enantioselective route with 12% overall yield starting from commercial materials [1]. This synthesis was enabled by a novel one-pot method for preparing the non-aromatic 4H-imidazole (iso-imidazole) tautomer in the core structure [1]. Prior to this synthesis, comprehensive biological investigations of glucosepane were hindered by a scarcity of chemically homogeneous material available for study [1]. The patented synthetic methodology (US 10,526,339 B2) explicitly enables the production of stereochemically defined glucosepane diastereomers, including 6R,7S,8aS-glucosepane, for use as analytical standards and research reagents [2].

Organic synthesis Heterocyclic chemistry Reference standard

Biophysical Impact: Glucosepane Crosslinking Correlates with Reduced Collagen Packing Density and Increased Porosity

In aged tendon tissue, elevated glucosepane levels are associated with measurable alterations in collagen fibril physical properties, specifically reduced density of collagen packing and increased porosity to water molecules [1]. Unlike early glycation products (e.g., furosine) that primarily serve as glycemic exposure markers without direct structural consequences, glucosepane's irreversible covalent crosslinking directly modifies the extracellular matrix architecture [1]. This structure-function relationship distinguishes glucosepane from non-crosslinking AGEs such as CML and CEL, which are abundant but do not directly stiffen collagen networks [2].

Collagen biophysics Tissue mechanics Molecular dynamics

6R,7S,8aS-Glucosepane: Primary Scientific Procurement Use Cases


Quantitative LC-MS/MS Biomarker Assays for Diabetes Complication Risk Stratification

6R,7S,8aS-Glucosepane serves as an essential isotope-dilution LC-MS/MS standard for quantifying glucosepane crosslink burden in human skin collagen biopsies. As demonstrated in DCCT/EDIC cohort analyses, glucosepane levels measured via this method are robustly associated with nephropathic, retinopathic, and neuropathic outcomes independent of HbA1c adjustment [1]. Procurement of the defined 6R,7S,8aS diastereomer ensures accurate, reproducible quantification that cannot be achieved with heterogeneous natural isolates or alternative AGE standards (pentosidine, CML), which are present at <2% of glucosepane abundance in diabetic tissues .

Immunohistochemical Mapping of AGE Accumulation in Ocular and Vascular Tissues

The development of anti-glucosepane polyclonal antibodies, enabled by synthetic glucosepane immunogen containing the core bicyclic ring structure, permits direct immunohistochemical visualization of glucosepane deposition in tissues including retinal pigment epithelium, Bruch's membrane, choroid, and vascular walls [1]. This application is uniquely enabled by access to chemically defined glucosepane for antibody generation and validation; no comparable immuno-reagents exist for MODIC, GODIC, or DOGDIC. Researchers investigating age-related macular degeneration, diabetic retinopathy, or arterial stiffening require this capability for spatial mapping of crosslink distribution [1].

In Vitro Collagen Crosslinking Mechanistic Studies and Inhibitor Screening

Stereochemically pure 6R,7S,8aS-glucosepane enables controlled in vitro studies of collagen crosslinking mechanics. As glucosepane accumulation is associated with reduced collagen packing density and increased porosity to water molecules [1], defined glucosepane standards allow researchers to generate crosslinked collagen matrices with known crosslink composition for biophysical testing. This application is not feasible using mixed-diastereomer natural isolates, which introduce uncontrolled variability in crosslink geometry and density. Furthermore, the 8-step enantioselective synthetic route provides a reliable supply chain for inhibitor screening programs targeting AGE formation pathways.

Method Validation and Quality Control for Clinical AGE Diagnostics

As glucosepane represents the single most abundant cross-linking AGE in human tissues—reaching levels 10 to 1,000 times higher than any other cross-linking AGE [1]—any clinical diagnostic assay purporting to measure total AGE burden must include glucosepane quantification. 6R,7S,8aS-Glucosepane serves as the certified reference standard for method validation, calibration curve generation, and inter-laboratory harmonization. Substituting with pentosidine or CML standards yields values that reflect less than 2% of the actual crosslinking burden in aged or diabetic specimens , rendering such assays clinically uninterpretable.

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